6-[(2-methoxybenzoyl)amino]hexanoic acid
Description
6-[(2-Methoxybenzoyl)amino]hexanoic acid is a synthetic amide derivative of 6-aminohexanoic acid, featuring a 2-methoxy-substituted benzoyl group attached to the terminal amino moiety via a hexanoic acid linker. The hexanoic acid backbone provides flexibility and hydrophilicity, while the 2-methoxybenzoyl group introduces electronic and steric effects that influence its physicochemical properties and biological interactions. Its structural analogs, however, are synthesized via amidation or esterification reactions, as seen in related compounds .
Properties
IUPAC Name |
6-[(2-methoxybenzoyl)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-19-12-8-5-4-7-11(12)14(18)15-10-6-2-3-9-13(16)17/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNYNPWYAVCHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[(2-methoxybenzoyl)amino]hexanoic acid typically involves the reaction of 2-methoxybenzoic acid with hexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6-[(2-methoxybenzoyl)amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
6-[(2-methoxybenzoyl)amino]hexanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(2-methoxybenzoyl)amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl group can bind to the active site of enzymes, inhibiting their activity. Additionally, the aminohexanoic acid backbone can interact with cellular receptors, modulating their signaling pathways .
Comparison with Similar Compounds
6-[(4-Methylbenzoyl)amino]hexanoic Acid (CAS 78521-43-4)
- Structure : Features a 4-methylbenzoyl group instead of 2-methoxy.
- Properties : The methyl group at the para position enhances hydrophobicity compared to the ortho-methoxy group. This reduces aqueous solubility (storage at -20°C is recommended) .
- Molecular Weight : 249.31 g/mol, slightly lower than the target compound (estimated ~279 g/mol).
6-[(4-Chlorobenzoyl)amino]hexanoic Acid (CAS 22834-46-4)
6-[[4-(Dimethylamino)benzoyl]amino]hexanoic Acid (CAS 193550-99-1)
- Structure: Contains a strongly electron-donating 4-dimethylamino group.
- Synthesis: Achieved via coupling with 4-(dimethylamino)benzoic acid, yielding 87% efficiency .
- Applications: The dimethylamino group imparts fluorescence properties, making it useful in biomolecule labeling .
Table 1: Comparison of Benzoyl-Substituted Derivatives
*HA: Hexanoic Acid
Functional Group Modifications
6-[2-(3,5-Dimethylphenoxy)acetylamino]hexanoic Acid
- Structure: Replaces the benzoyl group with a phenoxyacetyl moiety.
- Synthesis: Prepared via acid chloride coupling (95% yield), demonstrating the efficiency of phenoxy-based linkers .
- Properties : The ether linkage increases hydrophilicity compared to benzoyl derivatives.
6-(Boc-amino)hexanoic Acid
Table 2: Functional Group Variations
Chain Length and Linker Modifications
4-Styrylcoumarin Derivatives (e.g., 6-(4-Formylphenoxy)hexanoic Acid)
Sulfo-SANPAH (Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate)
Table 3: Linker and Chain Modifications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
